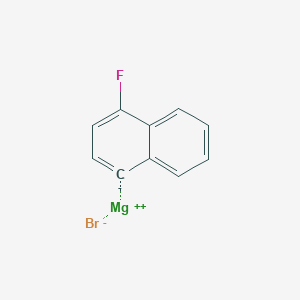

4-Fluoro-1-naphthylmagnesium bromide

Description

BenchChem offers high-quality 4-Fluoro-1-naphthylmagnesium bromide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Fluoro-1-naphthylmagnesium bromide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

magnesium;4-fluoro-1H-naphthalen-1-ide;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6F.BrH.Mg/c11-10-7-3-5-8-4-1-2-6-9(8)10;;/h1-4,6-7H;1H;/q-1;;+2/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOHXHXHKIRQWFW-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)[C-]=CC=C2F.[Mg+2].[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6BrFMg | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Molecular structure and weight of 4-Fluoro-1-naphthylmagnesium bromide

Structural Dynamics, Synthesis, and Application in Medicinal Chemistry[1]

Executive Summary

4-Fluoro-1-naphthylmagnesium bromide (CAS: 17318-06-8) is a specialized organometallic reagent belonging to the class of aryl Grignard reagents.[1] Characterized by the presence of a fluorine atom at the C4 position of the naphthalene ring, this compound serves as a critical nucleophilic building block in the synthesis of fluorinated polycyclic aromatic hydrocarbons (PAHs). Its utility is particularly pronounced in medicinal chemistry , where the C-F bond enhances metabolic stability and lipophilicity, and in materials science , where it facilitates the construction of core scaffolds for organic electronics (OLEDs).

This guide provides a rigorous technical analysis of the molecule's physicochemical properties, a validated synthesis protocol, and a framework for its application in high-value cross-coupling and nucleophilic addition reactions.

Part 1: Molecular Architecture & Physicochemical Properties[3]

The reactivity of 4-Fluoro-1-naphthylmagnesium bromide is defined by the polarization of the C(sp2)-Mg bond, modulated by the inductive electron-withdrawing effect of the fluorine atom at the para-like (C4) position. Unlike simple phenyl Grignards, the naphthalene core introduces steric bulk and extended

Table 1: Physicochemical Specifications

| Property | Specification |

| IUPAC Name | Bromo(4-fluoro-1-naphthyl)magnesium |

| CAS Number | 17318-06-8 |

| Molecular Formula | C₁₀H₆BrFMg |

| Molecular Weight | 249.37 g/mol |

| Appearance | Grey to dark brown solution (typically in THF) |

| Solubility | Soluble in THF, Diethyl Ether; reacts violently with water |

| Density | ~1.02 g/mL (as 1.0 M solution) |

| Key Substituent | Fluorine (Pos. 4): |

Part 2: Synthesis & Mechanistic Insights

The synthesis of 4-Fluoro-1-naphthylmagnesium bromide is most efficiently achieved via direct oxidative insertion of magnesium metal into the C-Br bond of 1-bromo-4-fluoronaphthalene. While Lithium-Halogen exchange followed by transmetallation is a viable alternative for small-scale, low-temperature work, the direct Grignard formation is preferred for scalability.

Critical Control Points:

-

Magnesium Activation: The passivation layer (MgO) on magnesium turnings must be disrupted. Mechanical crushing or chemical activation with Iodine (

) or 1,2-dibromoethane is mandatory. -

Solvent Choice: Tetrahydrofuran (THF) is the solvent of choice over diethyl ether. The higher boiling point of THF allows for sufficient thermal energy to initiate the insertion into the sterically hindered naphthyl bromide bond, and its Lewis basicity stabilizes the resulting Grignard species.

-

Temperature: The reaction is exothermic. Controlled reflux is necessary to maintain the radical chain mechanism without causing solvent loss or Wurtz-type homocoupling side reactions.

Experimental Protocol: Direct Insertion

-

Preparation: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser, N2 inlet, and addition funnel.

-

Activation: Charge Mg turnings (1.1 eq) and a crystal of

. Heat gently with a heat gun under N2 flow until iodine vaporizes, activating the Mg surface. -

Initiation: Add anhydrous THF to cover the Mg. Add 5-10% of the 1-bromo-4-fluoronaphthalene solution. If the solution does not turn turbid/grey within 5 minutes, initiate with a drop of DIBAL-H or 1,2-dibromoethane.

-

Propagation: Once initiated (exotherm observed), add the remaining bromide dropwise to maintain a gentle reflux.

-

Completion: Reflux for 1-2 hours post-addition. Cool to room temperature.

-

Titration: Titrate an aliquot using salicylaldehyde phenylhydrazone to determine precise molarity before use.

Figure 1: Synthesis Pathway & Mechanism [2]

Caption: Mechanistic flow of Magnesium oxidative insertion into the C-Br bond via Single Electron Transfer (SET).

Part 3: Reactivity Profile & Synthetic Utility[3]

As a nucleophile, 4-Fluoro-1-naphthylmagnesium bromide exhibits high reactivity toward electrophiles. The fluorine atom at position 4 is generally stable under Grignard conditions, allowing the reagent to transfer the intact fluoronaphthyl motif.

Key Transformations:

-

Kumada Coupling: Reacts with aryl halides (catalyzed by Ni or Pd) to form biaryl systems.

-

Carbonyl Addition: Attacks ketones/aldehydes to yield secondary/tertiary alcohols.

-

Electrophilic Fluorination: (Inverse reactivity) Can be quenched with electrophilic fluorine sources (e.g., NFSI) to generate 1,4-difluoronaphthalene, though this is less common than using it to install the fluoronaphthyl group.

Strategic Value in Drug Design:

The Fluorine Effect is critical here. The C-F bond is bioisosteric to the C-H bond but blocks metabolic oxidation at the C4 position (a common site for P450 metabolism in naphthalene systems). This extends the half-life of the resulting pharmacophore.

Figure 2: Reaction Workflow

Caption: Primary synthetic divergences for 4-Fluoro-1-naphthylmagnesium bromide in organic synthesis.

Part 4: Handling, Stability & Safety (E-E-A-T)

Safety Warning: This compound is pyrophoric in high concentrations and reacts violently with water to release heat and HBr/HF byproducts.

-

Schlenk Equilibrium: In THF, the reagent exists in equilibrium:

. Cooling the solution may precipitate magnesium salts; gentle warming redissolves them. -

Storage: Store under Argon or Nitrogen at 2-8°C. Use Sure/Seal™ bottles or Schlenk flasks.

-

Quenching: Never quench directly with water. Dilute with ethyl acetate or ether first, then slowly add saturated

at 0°C. -

Titration (Self-Validation):

-

Reagent: Iodine (

) in LiCl/THF or Salicylaldehyde phenylhydrazone. -

Method: The disappearance of the Grignard's color (or indicator change) provides the exact molarity, preventing stoichiometry errors in downstream coupling.

-

References

-

Synthonix. 4-Fluoro-1-naphthylmagnesium bromide, 0.25 M in THF Specifications.[1] Retrieved from [Link]

-

PubChem. 1-Bromo-4-fluoronaphthalene (Precursor Data). National Library of Medicine. Retrieved from [Link]

-

Org. Synth. General Methods for Preparation of Grignard Reagents. Organic Syntheses, Coll.[3] Vol. 6, p.737. Retrieved from [Link]

Sources

A Technical Guide to the Solubility of 4-Fluoro-1-naphthylmagnesium Bromide in Diethyl Ether

This guide provides an in-depth technical framework for understanding, preparing, and quantifying the solubility of 4-Fluoro-1-naphthylmagnesium bromide in diethyl ether. It is intended for researchers, chemists, and drug development professionals who utilize fluorinated aryl Grignard reagents in complex organic synthesis.

Executive Summary

4-Fluoro-1-naphthylmagnesium bromide is a valuable, yet reactive, organometallic intermediate. Its utility in creating carbon-carbon bonds, particularly in the synthesis of complex polycyclic aromatic structures and fluorinated pharmaceutical compounds, is directly dependent on its solution-phase behavior.[1] Solubility is a critical parameter that dictates reaction concentration, kinetics, and overall process efficiency. This document outlines the fundamental principles governing the solubility of this Grignard reagent, provides a detailed protocol for its synthesis, and presents a robust methodology for the experimental determination of its solubility limit in diethyl ether.

The Physicochemical Landscape of Grignard Reagent Solubility

The solubility of a Grignard reagent is not a simple dissolution process. It is governed by a complex interplay of factors, most notably the Schlenk equilibrium and the coordinating role of the solvent.[2][3][4][5]

The Schlenk Equilibrium: A Dynamic Coexistence

In an ether solvent, a Grignard reagent, nominally represented as RMgX, exists in equilibrium with its corresponding dialkylmagnesium (R₂Mg) and magnesium halide (MgX₂) species.[2][4][6]

2 RMgX ⇌ R₂Mg + MgX₂

The position of this equilibrium is influenced by the organic group (R), the halide (X), the solvent, concentration, and temperature.[2][6] The individual components (RMgX, R₂Mg, and MgX₂) have different solubilities. Diethyl ether is crucial as it solvates the magnesium center, forming complexes like RMgX(OEt₂)₂, which helps to keep the species in solution.[4][7] However, if the concentration exceeds the solubility limit of any component, precipitation can occur, effectively limiting the molarity of the active reagent.[8] For aryl Grignards like 4-fluoro-1-naphthylmagnesium bromide, the bulky aromatic group can influence the equilibrium position and aggregation state, impacting overall solubility.[8][9]

Causality in Experimental Design: Why Diethyl Ether?

Diethyl ether is a traditional and effective solvent for Grignard reagent formation for several key reasons:

-

Aprotic Nature : It lacks acidic protons that would instantly quench the highly basic Grignard reagent.[7][10]

-

Coordinating Ability : The lone pairs on the ether's oxygen atom coordinate with the Lewis acidic magnesium center, stabilizing the reagent in solution.[4][7]

-

Boiling Point : Its low boiling point (34.6 °C) facilitates easy removal post-reaction but requires careful temperature control during the exothermic formation process.

The purity of the diethyl ether is paramount. Trace amounts of water or alcohol will destroy the reagent, while peroxides, which can form in aged ethers, pose a significant explosion hazard.[10][11][12]

Synthesis of 4-Fluoro-1-naphthylmagnesium Bromide

The standard and most direct method for preparing this reagent is the reaction of 1-bromo-4-fluoronaphthalene with magnesium metal in anhydrous diethyl ether.[1]

Synthesis Protocol: A Self-Validating System

This protocol is designed to ensure high yield and purity, with built-in checks for reaction initiation and completion.

Materials:

-

Magnesium turnings

-

1-Bromo-4-fluoronaphthalene

-

Iodine (crystal)

-

Anhydrous Diethyl Ether

-

Three-neck round-bottom flask, reflux condenser, dropping funnel, and nitrogen/argon inlet.

Procedure:

-

Glassware Preparation : All glassware must be rigorously dried in an oven (e.g., overnight at 130°C) and assembled hot under a positive pressure of inert gas (Nitrogen or Argon) to exclude atmospheric moisture.[11][13][14]

-

Magnesium Activation : Place magnesium turnings (1.2 equivalents) in the flask. Add a single crystal of iodine. The iodine serves to chemically etch the passivating magnesium oxide layer on the turnings, exposing fresh, reactive metal.[15]

-

Initiation : Add a small portion (approx. 10%) of a solution of 1-bromo-4-fluoronaphthalene (1.0 equivalent) in anhydrous diethyl ether via the dropping funnel.

-

Confirmation of Initiation : The disappearance of the iodine color and the spontaneous initiation of reflux (boiling of the ether) are visual indicators that the reaction has started. The solution will typically turn cloudy and grey/brown.[10][16]

-

Controlled Addition : Once initiated, add the remaining 1-bromo-4-fluoronaphthalene solution dropwise at a rate that maintains a gentle, controllable reflux. This prevents runaway reactions and minimizes side-product formation.[14][17]

-

Completion : After the addition is complete, continue to stir the mixture until most of the magnesium has been consumed. The resulting dark grey or brown solution is the Grignard reagent.[17]

Visualization of Synthesis Workflow

Caption: Experimental workflow for determining Grignard reagent solubility.

Data Presentation and Interpretation

The solubility data should be presented clearly, linking concentration to temperature. Since direct published data for 4-fluoro-1-naphthylmagnesium bromide is scarce, the table below serves as a template for experimentally determined values. For context, typical concentrations for aryl Grignard reagents in ether are often in the 0.5 M to 2.0 M range, but this is highly dependent on the specific structure.

| Temperature (°C) | Molarity (mol/L) | Observations |

| 0 | [Experimental Value] | e.g., Fine grey precipitate |

| 20 (Ambient) | [Experimental Value] | e.g., Fine grey precipitate |

| 34 (Reflux) | [Experimental Value] | e.g., Reduced precipitate |

Interpretation:

-

Temperature Dependence : Solubility is expected to increase with temperature. Understanding this relationship is crucial for processes that involve heating or cooling steps.

-

Practical Limits : The determined solubility represents the maximum practical concentration for single-vessel reactions. Attempting to create solutions above this concentration will result in a heterogeneous mixture, which can lead to inconsistent reaction rates and handling difficulties.

Conclusion

This guide provides the necessary theoretical background and practical, field-proven protocols for the synthesis of 4-fluoro-1-naphthylmagnesium bromide and the rigorous determination of its solubility in diethyl ether. By understanding the underlying principles of the Schlenk equilibrium and adhering to meticulous anhydrous techniques, researchers can reliably prepare and quantify this critical reagent, leading to more controlled, reproducible, and efficient synthetic outcomes.

References

- Fiveable. (2025, August 15). Schlenk Equilibrium Definition.

- Tuulmets, A., Mikk, M., & Panov, D. SCHLENK EQUILIBRIUM IN TOLUENE SOLUTIONS OF GRIGNARD REAGENTS.

- Peltzer, R. M., et al. (2017). How Solvent Dynamics Controls the Schlenk Equilibrium of Grignard Reagents: A Computational Study of CH₃MgCl in Tetrahydrofuran. Journal of Physical Chemistry B, 121(16), 4226-4237.

- Wikipedia. Schlenk equilibrium.

- Peltzer, R. M., et al. (2017). How Solvent Dynamics Controls the Schlenk Equilibrium of Grignard Reagents: A Computational Study of CH3MgCl in Tetrahydrofuran. ACS Publications.

- Chemtips. (2015, January 12). Titrating Organometallic Reagents is Easier Than You Think.

- Scribd. Titration Grignard and BuLi.

- Benchchem. 4-Fluoro-1-naphthylmagnesium bromide | 17318-06-8.

- ResearchGate. (2012, October 23). How to measure the concentration of any grignard reagent (RMgX) in situ?

- Wikipedia. Grignard reagent.

- Knochel, P., et al. Convenient Titration Method for Organometallic Zinc, Magnesium, and Lanthanide Reagents.

- Sciencemadness Wiki. (2019, April 1). Grignard reagent.

- Scribd. Grignard Reagents: Formation and Equilibrium.

- Quora. (2024, April 11). What purpose do solvents like diethyl ether serve in reactions like Grignard addition of alkyl groups? What do these solvants do?

- University of Calgary. Ch23: Aryl Grignards.

- Seyferth, D. (2009). The Grignard Reagents. Organometallics, 28(6), 1598-1605.

- ResearchGate. The Grignard Reagents.

- Organic Syntheses. Procedure.

- Benchchem. Technical Support Center: The Critical Role of Solvent Purity in Grignard Reagent Formation.

- ResearchGate. Grignard reactions.

- ResearchGate. EXPERIMENT SEVEN.

- Experiment 25 – The Grignard Reaction.

- Jasperse, J. Grignard Reaction.

- ChemRxiv. (2023). Selectivity of Grignard reagent formation – from semi-batch to continuous lab and pilot scale.

Sources

- 1. 4-Fluoro-1-naphthylmagnesium bromide | 17318-06-8 | Benchchem [benchchem.com]

- 2. fiveable.me [fiveable.me]

- 3. How Solvent Dynamics Controls the Schlenk Equilibrium of Grignard Reagents: A Computational Study of CH₃MgCl in Tetrahydrofuran - UCL Discovery [discovery.ucl.ac.uk]

- 4. Schlenk equilibrium - Wikipedia [en.wikipedia.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. quora.com [quora.com]

- 8. d-nb.info [d-nb.info]

- 9. pubs.acs.org [pubs.acs.org]

- 10. community.wvu.edu [community.wvu.edu]

- 11. Grignard reagent - Sciencemadness Wiki [sciencemadness.org]

- 12. researchgate.net [researchgate.net]

- 13. chemtips.wordpress.com [chemtips.wordpress.com]

- 14. researchgate.net [researchgate.net]

- 15. web.mnstate.edu [web.mnstate.edu]

- 16. chemrxiv.org [chemrxiv.org]

- 17. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Electronic Properties of Fluorine Substitution on Naphthyl Grignard Reagents

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic introduction of fluorine into organic molecules is a cornerstone of modern medicinal chemistry, profoundly influencing metabolic stability, binding affinity, and lipophilicity. Naphthyl scaffolds, prevalent in numerous pharmacologically active compounds, are prime candidates for fluorination. The synthesis of fluorinated naphthyl derivatives often relies on the venerable Grignard reaction, yet the interplay between fluorine's potent electronic effects and the reactivity of the organometallic intermediate is complex and nuanced. This guide provides a deep dive into the electronic properties of fluorine-substituted naphthyl Grignard reagents, offering field-proven insights into their synthesis, characterization, and reactivity. We will explore the causality behind experimental choices, from overcoming the challenge of C-F bond activation to leveraging spectroscopic tools for mechanistic elucidation, providing a self-validating framework for researchers in organic synthesis and drug development.

The Challenge and Opportunity of Fluorinated Naphthyl Grignards

Grignard reagents, with their general formula R-Mg-X, are unparalleled in their ability to form new carbon-carbon bonds, acting as potent carbon nucleophiles.[1][2][3][4] Their utility in constructing complex molecular architectures is well-documented.[2] Concurrently, the incorporation of fluorine atoms into drug candidates has become a critical strategy for enhancing pharmacological properties.[5][6] The combination of these two fields—organomagnesium chemistry and fluorine chemistry—presents both significant challenges and immense opportunities.

The primary hurdle in preparing fluoroaryl Grignard reagents via direct magnesium insertion lies in the intrinsic strength of the carbon-fluorine bond, which is significantly stronger than other carbon-halogen bonds.[7][8][9] This high bond dissociation energy raises the activation energy for the reaction, making standard magnesium turnings largely unreactive towards fluoroarenes.[7][8][10] However, the successful synthesis of these reagents unlocks powerful tools for the late-stage functionalization and diversification of fluorinated scaffolds, making the effort to understand and control their electronic nature a worthy endeavor.

Synthetic Strategies: Navigating the C-F Bond

The choice of synthetic methodology is dictated by the stability of the C-F bond and the desired substitution pattern. Several effective strategies have emerged, each with specific advantages.

Direct Insertion with Activated Magnesium

While standard magnesium is often ineffective, highly reactive forms of magnesium can overcome the C-F activation barrier. Rieke metals, prepared by the reduction of metal salts, provide finely divided, highly active metal powders that can facilitate the direct formation of Grignard reagents from less reactive organic halides, including some fluorides.[11][12]

Caption: Workflow for Direct Insertion using Activated Magnesium.

Halogen-Magnesium Exchange

A more versatile and widely adopted method is the halogen-magnesium exchange. This approach circumvents the need to activate a C-F bond by starting with a more reactive fluoronaphthyl halide, such as a bromo- or iodo-fluoronaphthalene. A simple alkyl Grignard reagent (e.g., isopropylmagnesium chloride) is used to perform an exchange, yielding the desired, more stable aryl Grignard reagent.[2][13] The use of i-PrMgCl·LiCl complexes (Turbo-Grignard reagents) can further enhance the rate and efficiency of this exchange.[14]

Experimental Protocol: Synthesis of 4-Fluoro-1-naphthylmagnesium Bromide via Halogen-Magnesium Exchange

-

Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, a dropping funnel, and a nitrogen inlet. Maintain a positive pressure of dry nitrogen throughout the reaction.

-

Reagent Preparation: In the dropping funnel, prepare a solution of 1-bromo-4-fluoronaphthalene (1.0 eq) in anhydrous tetrahydrofuran (THF).

-

Initiation: To the reaction flask, add a solution of isopropylmagnesium chloride (1.1 eq) in anhydrous THF.

-

Exchange Reaction: Add the solution of 1-bromo-4-fluoronaphthalene dropwise to the stirred solution of i-PrMgCl at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.

-

Confirmation: The formation of the Grignard reagent can be monitored by quenching an aliquot with I₂ and analyzing the formation of 1-fluoro-4-iodonaphthalene via GC-MS. The concentration of the reagent should be determined by titration before use.

Mechanochemical Synthesis

Ball milling offers a solvent-free or low-solvent alternative for generating Grignard reagents.[11] This mechanochemical activation involves milling magnesium powder with the organohalide, where the mechanical force helps to break down the passivating magnesium oxide layer and activate the C-X bond. This technique has shown promise for activating C-F bonds that are resistant to solution-phase methods.[11][15]

The Schlenk Equilibrium: A Spectroscopic Perspective

Grignard reagents in solution exist in a dynamic equilibrium, known as the Schlenk equilibrium, between the organomagnesium halide (RMgX) and its disproportionated forms: the diorganomagnesium species (R₂Mg) and magnesium halide (MgX₂).[16][17]

2 RMgX ⇌ R₂Mg + MgX₂

The position of this equilibrium is influenced by the solvent, temperature, concentration, and the nature of the organic group.[16][18] For fluorine-substituted aryl Grignards, this equilibrium is of particular interest because the electronic environment of the fluorine atom is distinct in the RMgX and R₂Mg species. This difference can be directly observed using ¹⁹F NMR spectroscopy, which provides a powerful, non-invasive probe into the composition of the Grignard solution.[19][20][21] For example, two distinct signals may be observed for a single fluorine-containing species, with their relative integration changing as a function of magnesium halide concentration, confirming their assignment to the different components of the equilibrium.[19]

(ArF)₂Mg + MgX₂

];

RMgX -> R2Mg_MgX2 [label="Disproportionation", fontcolor="#202124"]; }

Caption: The Schlenk Equilibrium for Fluoroaryl Grignard Reagents.

Core Electronic Effects of Fluorine Substitution

The influence of a fluorine substituent on the naphthyl ring system is governed by the interplay of its strong inductive effect and weaker mesomeric effect.

-

Inductive Effect (-I): As the most electronegative element, fluorine exerts a powerful electron-withdrawing effect through the sigma bond framework. This effect polarizes the C-F bond and withdraws electron density from the aromatic ring, making the carbon atom attached to magnesium more electron-deficient than in the non-fluorinated analog.

-

Mesomeric Effect (+M): Fluorine possesses lone pairs of electrons that can be donated into the π-system of the naphthyl ring. This effect is most pronounced when fluorine is at a position ortho or para to the C-Mg bond but is generally considered to be much weaker than its inductive pull.[5][22]

The net result is a significant withdrawal of electron density from the carbanionic center. This has profound consequences for the reagent's properties:

-

Increased C-Mg Bond Polarity: The electron withdrawal by fluorine increases the ionic character of the C-Mg bond.

-

Reduced Nucleophilicity: The carbon atom bound to magnesium is less electron-rich (less "carbanionic"), and therefore a weaker nucleophile. This can decrease reaction rates with electrophiles.[11]

-

Reduced Basicity: The Grignard reagent is a weaker base, making it more tolerant of certain functional groups but also less effective in reactions requiring strong basicity.

Caption: Logical Flow of Fluorine's Electronic Impact on Reactivity.

Impact on Reactivity and Mechanistic Pathways

The altered electronic landscape of fluorinated naphthyl Grignards directly influences their reactivity with electrophiles. In reactions with carbonyl compounds, for example, the reduced nucleophilicity may require more forcing conditions (e.g., higher temperatures or longer reaction times) to achieve comparable yields to non-fluorinated counterparts.

Furthermore, the mechanism of Grignard additions can follow either a polar, two-electron pathway (nucleophilic addition) or a single-electron transfer (SET) pathway, which involves radical intermediates.[23][24] The electronic properties of both the Grignard reagent and the electrophile influence which pathway is favored. The increased polarity of the C-Mg bond in fluorinated reagents might be expected to favor the polar pathway, but the overall electronic landscape is complex. Computational studies are invaluable for dissecting these competing pathways, modeling transition states, and predicting outcomes.[24][25] For instance, DFT studies have been used to determine that C-F bond activation by magnesium complexes can proceed via a concerted SₙAr-like pathway, where stabilizing interactions with ortho-fluorine atoms lower the activation energy.[25]

Spectroscopic and Computational Characterization

A robust understanding of these reagents requires a combination of advanced spectroscopic and computational techniques.

| Technique | Information Gained | Key Insights for Fluoronaphthyl Systems |

| ¹⁹F NMR | Direct observation of fluorine-containing species. | Provides chemical shifts sensitive to the electronic environment, allowing for the direct study of the Schlenk equilibrium and substituent effects.[19][20][21][26][27] |

| ¹H & ¹³C NMR | Structural elucidation and confirmation. | Shows characteristic coupling constants (J-coupling) between ¹⁹F and nearby ¹H or ¹³C nuclei, confirming the position of fluorination.[26] |

| Mass Spectrometry | Molecular weight and fragmentation patterns. | Confirms the mass of reaction products and intermediates. Isotopic patterns can be useful if other halogens like bromine are present.[26] |

| DFT Calculations | Energetics, transition states, reaction pathways. | Elucidates the mechanism of formation (C-F activation) and reaction, explaining regioselectivity and the influence of fluorine position on reactivity.[24][25] |

Table 1: Key Characterization Techniques

Applications in Medicinal Chemistry and Drug Development

The ability to synthesize and control the reactivity of fluorinated naphthyl Grignard reagents is of high value in drug discovery. These reagents serve as critical building blocks for introducing the fluoronaphthyl motif into complex molecules. This strategic fluorination can:

-

Block Metabolic Sites: A C-F bond can replace a C-H bond at a site susceptible to metabolic oxidation by cytochrome P450 enzymes, thereby increasing the drug's half-life.

-

Modulate Acidity/Basicity: The strong electron-withdrawing nature of fluorine can alter the pKa of nearby functional groups, which can be critical for optimizing drug-target interactions or solubility.

-

Enhance Binding Affinity: Fluorine can participate in favorable non-covalent interactions (e.g., hydrogen bonds, dipole-dipole interactions) within a protein's binding pocket, increasing the potency of the drug candidate.[6]

By providing a reliable route to these valuable synthons, the methodologies and principles described herein directly support the development of next-generation therapeutics.

Conclusion

Fluorine substitution on naphthyl Grignard reagents induces profound changes in their electronic structure, primarily through a dominant electron-withdrawing inductive effect. This results in reduced nucleophilicity and basicity, altering the reactivity profile compared to their hydrocarbon analogs. While the synthesis of these reagents is challenged by the robust C-F bond, methods such as halogen-magnesium exchange and the use of activated metals provide reliable access. The unique spectroscopic handle offered by the fluorine atom, particularly via ¹⁹F NMR, allows for unprecedented insight into solution-state structures, including the direct observation of the Schlenk equilibrium. A thorough understanding of these electronic principles, supported by spectroscopic and computational analysis, is essential for any scientist seeking to leverage these powerful reagents in the synthesis of complex molecules for materials science and drug discovery.

References

-

Ashby, E. C., & Nackashi, J. (1974). The preparation of organomagnesium fluorides by organometallic exchange reactions. Journal of Organometallic Chemistry, 72(1), 11-20. [Link]

-

Gois, P. M. P., & Candeias, N. R. (2021). The Grignard Reaction – Unraveling a Chemical Puzzle. ACS Publications. [Link]

-

Stolis, A. A., & Rightmire, N. R. (2025). Exploration of Mechanochemical Activation in Solid-State Fluoro-Grignard Reactions. PMC. [Link]

-

Hill, M. S., & Liptrot, D. J. (2018). A combined experimental and computational study on the reaction of fluoroarenes with Mg–Mg, Mg–Zn, Mg–Al and Al–Zn bonds. PMC. [Link]

-

Wang, J., & Sánchez-Roselló, M. (2016). The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations. Chemical Society Reviews. [Link]

-

Yamabe, S., & Yamazaki, S. (2025). A Computational Study on Addition of Grignard Reagents to Carbonyl Compounds. ResearchGate. [Link]

-

Waylander, B. (2023). Why don't Alkyl Fluorides form Grignard Reagents. Chemistry Stack Exchange. [Link]

-

Schlenk, W., & Schlenk, Jr., W. (1929). Über die Konstitution der Grignardschen Magnesiumverbindungen. Chemische Berichte. [Link]

-

BYJU'S. (n.d.). A Grignard reagent is an organomagnesium compound which can be described by the chemical formula 'R-Mg-X'. BYJU'S. [Link]

-

Evans, D. F., & Khan, M. A. (1967). Studies on Grignard reagents. Part I. Fluorine nuclear magnetic resonance spectra of fluoroaryl Grignard reagents. Journal of the Chemical Society A: Inorganic, Physical, Theoretical. [Link]

-

James Ashenhurst. (2011). Grignard Reagents: Their Formation, Reactions, And Reaction Mechanisms. Master Organic Chemistry. [Link]

-

University of Wisconsin-Madison. (n.d.). Experiment 13: Grignard Reaction. UW-Madison Chemistry. [Link]

-

Mata, R. A., & Cascella, M. (2017). How Solvent Dynamics Controls the Schlenk Equilibrium of Grignard Reagents: A Computational Study of CH3MgCl in Tetrahydrofuran. ACS Publications. [Link]

-

Ninomiya, K. (n.d.). Development of synthetic methods and expression of functions for organofluorine compounds by utilization of the properties of fluorine atoms. Tokyo Tech Research Repository. [Link]

-

Tuulmets, A., Mikk, M., & Panov, D. (1997). SCHLENK EQUILIBRIUM IN TOLUENE SOLUTIONS OF GRIGNARD REAGENTS. Main Group Metal Chemistry. [Link]

-

Royal Society of Chemistry. (n.d.). One-Pot Fluorosulfurylation of Grignard Reagents Using Sulfuryl Fluoride. The Royal Society of Chemistry. [Link]

-

Peng, H., & Thrasher, J. S. (2016). Perfluoroalkyl Grignard Reagents: NMR Study of 1‑Heptafluoropropylmagnesium Chloride in Solution. Figshare. [Link]

-

Shibata, N., & Umemoto, T. (2017). Development of N-F fluorinating agents and their fluorinations: Historical perspective. PMC. [Link]

-

Knochel, P., & Yamada, S. (2010). Large-Scale Preparation of Aromatic Fluorides via Electrophilic Fluorination with Functionalized Aryl- or Heteroarylmagnesium Reagents. Organic Chemistry Portal. [Link]

-

Wikipedia. (n.d.). Grignard reagent. Wikipedia. [Link]

-

Ace Chemistry. (n.d.). Grignard Reagents and related organic synthesis. Ace Chemistry. [Link]

-

Anonymous. (2021). Why isn't fluorine used in a Grignard reagent? Quora. [Link]

-

Clark, J. (n.d.). an introduction to grignard reagents. Chemguide. [Link]

-

NIPER, SAS Nagar, India. (2022). Continuous Flow Synthesis of Grignard Reagents and their Applications in Synthesis of Active Pharmaceutical Ingredients. CRIPS. [Link]

-

Mac-Chem. (2024). Grignard Reaction Reagents: A Toolbox for Chemists. Industrial Chemical Manufacturers. [Link]

-

James Ashenhurst. (2015). Reactions of Grignard Reagents. Master Organic Chemistry. [Link]

Sources

- 1. Grignard Reagents and related organic synthesis – Ace Chemistry [acechemistry.co.uk]

- 2. Grignard Reaction: An ‘Old-Yet-Gold’ synthetic gadget toward the synthesis of natural Products: A review - Arabian Journal of Chemistry [arabjchem.org]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. Grignard Reaction Reagents: A Toolbox for Chemists - Reachem [reachemchemicals.com]

- 5. Development of N-F fluorinating agents and their fluorinations: Historical perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. quora.com [quora.com]

- 10. chemrxiv.org [chemrxiv.org]

- 11. Exploration of Mechanochemical Activation in Solid-State Fluoro-Grignard Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. byjus.com [byjus.com]

- 13. Large-Scale Preparation of Aromatic Fluorides via Electrophilic Fluorination with Functionalized Aryl- or Heteroarylmagnesium Reagents [organic-chemistry.org]

- 14. gifu-u.repo.nii.ac.jp [gifu-u.repo.nii.ac.jp]

- 15. researchgate.net [researchgate.net]

- 16. Schlenk equilibrium - Wikipedia [en.wikipedia.org]

- 17. d-nb.info [d-nb.info]

- 18. The fellowship of the Grignard: 21st century computational tools for hundred-year-old chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 19. thesis.caltech.edu [thesis.caltech.edu]

- 20. Studies on Grignard reagents. Part I. Fluorine nuclear magnetic resonance spectra of fluoroaryl Grignard reagents - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) [pubs.rsc.org]

- 21. figshare.com [figshare.com]

- 22. The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C6CS00351F [pubs.rsc.org]

- 23. pubs.acs.org [pubs.acs.org]

- 24. researchgate.net [researchgate.net]

- 25. A combined experimental and computational study on the reaction of fluoroarenes with Mg–Mg, Mg–Zn, Mg–Al and Al–Zn bonds - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Experiment 13: Grignard Reaction – Department of Chemistry – UW–Madison [chem.wisc.edu]

- 27. rsc.org [rsc.org]

Reactivity Profile & Synthesis Guide: 4-Fluorophenylmagnesium Bromide

Executive Summary

The introduction of fluorine into pharmacophores is a cornerstone of modern medicinal chemistry, modulating lipophilicity (LogP), metabolic stability, and binding affinity. 4-Fluorophenylmagnesium bromide (4-F-PhMgBr) serves as the primary nucleophilic vector for installing the p-fluorophenyl moiety, a structural motif found in blockbuster therapeutics like Paroxetine (SSRI) and Aprepitant (NK1 antagonist).

This technical guide analyzes the reactivity profile of 4-F-PhMgBr, distinguishing its behavior from its unstable ortho-isomer (2-F-PhMgBr) and unsubstituted phenylmagnesium bromide. It provides validated protocols for both direct insertion and Halogen-Metal Exchange (Turbo Grignard), supported by mechanistic decision trees and safety frameworks.

Part 1: Mechanistic Profile & Stability

The "Para" Advantage: Stability vs. Benzyne Formation

The position of the fluorine atom dictates the stability of the organomagnesium species.

-

2-Fluorophenylmagnesium bromide (ortho): Highly unstable. The proximity of the Mg moiety to the fluorine atom facilitates

-elimination, generating the highly reactive benzyne intermediate, leading to uncontrolled polymerization or side reactions. -

4-Fluorophenylmagnesium bromide (para): The fluorine atom is distal to the magnesium. Elimination to a benzyne/aryne species is geometrically disfavored. Consequently, 4-F-PhMgBr behaves as a stable, conventional Grignard reagent, allowing for storage and transport.

Electronic Modulation

Fluorine is the most electronegative element (

-

In the Grignard reagent: The

effect dominates at the C-Mg bond. The carbon attached to magnesium is less nucleophilic compared to unsubstituted phenylmagnesium bromide. -

Implication: 4-F-PhMgBr requires slightly more forcing conditions (higher temperature or more active catalysts) in cross-coupling reactions compared to PhMgBr, but it remains significantly more reactive than alkyl Grignards in transmetallation steps.

Part 2: Synthesis Strategies & Decision Logic

Two primary routes exist for generating 4-F-PhMgBr.[1] The choice depends on scale, available equipment, and the presence of sensitive functional groups.

Synthesis Decision Tree (Graphviz)

Caption: Decision matrix for selecting between classical direct insertion and LiCl-mediated exchange.

Part 3: Detailed Experimental Protocols

Method A: Direct Insertion (Classical)

Best for: Large-scale, simple substrates where cost is the primary driver.

Reagents:

-

Magnesium turnings (1.1 equiv)[2]

-

1-Bromo-4-fluorobenzene (1.0 equiv)

-

THF (Anhydrous)[3]

-

Initiator: Iodine crystal or DIBAL-H (1 mol%)

Workflow:

-

Activation: Flame-dry glassware under Argon. Add Mg turnings. Dry stir for 10 min. Add iodine crystal; heat gently until iodine vaporizes, etching the Mg surface.

-

Initiation: Add 10% of the bromide solution in THF. Wait for exotherm (turbidity/bubbling). Critical Safety Point: Do not add remaining bromide until initiation is confirmed to prevent thermal runaway.

-

Addition: Add remaining bromide dropwise to maintain a gentle reflux.

-

Reflux: Stir at reflux for 1-2 hours to complete insertion.

Method B: Knochel Turbo Grignard (Recommended)

Best for: Research scale, avoiding induction periods, and ensuring exact stoichiometry.

Concept: The "Turbo Grignard" (iPrMgCl·LiCl ) facilitates a fast halogen-metal exchange. The LiCl breaks up polymeric Grignard aggregates, increasing the kinetic rate of exchange and solubility.

Protocol:

-

Setup: Charge a dry Schlenk flask with 1-bromo-4-fluorobenzene (1.0 equiv) and anhydrous THF (0.5 M concentration) under Argon.

-

Exchange: Cool to 0 °C . Dropwise add iPrMgCl·LiCl (1.3 M in THF, 1.1 equiv).

-

Reaction: Stir at 0 °C for 30–60 minutes.

-

Validation: Monitor conversion by GC-MS (quench aliquot with water; look for fluorobenzene vs. bromofluorobenzene).

Mandatory Validation: Titration (Knochel Method)

Never assume commercial or calculated molarity. Grignards degrade over time.

Reagents:

-

Accurately weighed Iodine (

) (~100 mg). -

Saturated LiCl in THF (3–5 mL).

Steps:

-

Dissolve

in the LiCl/THF solution (Brown color).[3] -

Cool to 0 °C.

-

Titrate with the prepared Grignard reagent dropwise.

-

Endpoint: Solution turns from Brown

Clear/Colorless . -

Calculation:

Part 4: Reactivity & Applications[4][5]

Kumada-Corriu Cross-Coupling

The most common application of 4-F-PhMgBr is the formation of biaryl systems catalyzed by Nickel or Palladium.

Mechanism:

-

Oxidative Addition: Catalyst inserts into the aryl halide bond.[4]

-

Transmetallation: The rate-limiting step where 4-F-PhMgBr transfers the aryl group to the metal center.

-

Reductive Elimination: Product release and catalyst regeneration.[5]

Catalytic Cycle Diagram (Graphviz)

Caption: Catalytic cycle for the Kumada coupling of 4-F-PhMgBr with Aryl Halides.

Data Summary: Solvent & Electrophile Compatibility

| Parameter | Recommendation | Rationale |

| Solvent | THF (Preferred) | Higher solubility of Mg species; faster kinetics for Turbo Grignard. |

| Solvent | Diethyl Ether | Slower kinetics; safer for highly exothermic quenching; precipitates Mg salts. |

| Catalyst | Ni(dppp)Cl₂ | Excellent for Kumada coupling; high turnover for electron-rich Grignards. |

| Electrophile | Aryl Bromides/Iodides | Standard coupling partners. |

| Electrophile | Aldehydes/Ketones | 1,2-Addition. Note: 4-F-PhMgBr is less basic than PhMgBr, reducing enolization side reactions. |

Part 5: Safety & Handling

Thermal Hazards

-

Induction Period: In Method A (Direct Insertion), a common failure mode is adding too much bromide before the reaction initiates. Once it starts, the accumulated reagents react simultaneously, causing a thermal runaway. Always wait for the exotherm before bulk addition.

-

Quenching: The hydrolysis of 4-F-PhMgBr is highly exothermic, releasing benzene derivatives and heat. Quench at 0 °C with dilute acid or ammonium chloride.

Chemical Compatibility

-

Water/Air: Reacts violently.[6] Store under Argon/Nitrogen.

-

Storage: 4-F-PhMgBr in THF is stable for months at 4 °C if sealed (Sure/Seal™ or Teflon tap). If precipitate forms (Schlenk equilibrium shifting to

or salts), titrate before use. Do not simply shake and use.

References

-

Knochel, P., et al. (2004). "A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds." Angewandte Chemie International Edition.

-

Kumada, M. (1972).[7] "Cross-coupling of Grignard Reagents with Organic Halides." Journal of the American Chemical Society.

-

Lin, H. S., & Paquette, L. A. (1994).[8][9] "A Convenient Method for Determining the Concentration of Grignard Reagents." Synthetic Communications.

-

Krasovskiy, A., & Knochel, P. (2006).[10] "A LiCl-Mediated Mg Activation for the Preparation of Grignard Reagents." Angewandte Chemie.

Sources

- 1. Phenylmagnesium bromide - Wikipedia [en.wikipedia.org]

- 2. Disposable cartridge concept for the on-demand synthesis of turbo Grignards, Knochel–Hauser amides, and magnesium alkoxides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. m.youtube.com [m.youtube.com]

- 5. Kumada Coupling: Industrial Insights into One of the First C–C Bond Forming Reactions - KCIL Chemofarbe Group – Specialty Chemical Companies Manufacturing in India | Industrial Chemical solvents [kcilglobal.com]

- 6. fishersci.es [fishersci.es]

- 7. Kumada coupling - Wikipedia [en.wikipedia.org]

- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 9. semanticscholar.org [semanticscholar.org]

- 10. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]

Methodological & Application

Kumada cross-coupling reactions using 4-Fluoro-1-naphthylmagnesium bromide

Technical Application Note: Precision Arylation using 4-Fluoro-1-naphthylmagnesium Bromide via Kumada Coupling

Executive Summary

The 4-fluoro-1-naphthyl moiety is a privileged pharmacophore in medicinal chemistry, offering a unique combination of lipophilicity, metabolic stability (via fluorine blocking of the para-position), and steric bulk. While Suzuki-Miyaura coupling is often the default for biaryl synthesis, the Kumada-Corriu cross-coupling offers superior atom economy and cost-efficiency by utilizing 4-Fluoro-1-naphthylmagnesium bromide directly, bypassing the need for boronic acid synthesis.

This guide details the robust preparation of this specific Grignard reagent and its application in Nickel-catalyzed cross-couplings. It addresses the specific challenge of the 4-fluoro substituent: preserving the C-F bond while activating the C-Mg bond.

Reagent Preparation: 4-Fluoro-1-naphthylmagnesium Bromide[1]

Precursor: 1-Bromo-4-fluoronaphthalene (CAS: 341-41-3) Target Concentration: ~0.8 – 1.0 M in THF Stability: Air and moisture sensitive; stable for weeks at -20°C under Argon.

Critical Considerations

-

Halogen Selectivity: The precursor contains both Bromine (C1) and Fluorine (C4). Magnesium insertion occurs exclusively at the C-Br bond due to the significantly lower bond dissociation energy (C-Br ~68 kcal/mol vs C-F ~115 kcal/mol).

-

Wurtz Homocoupling: Naphthyl Grignards are prone to dimerization (forming 4,4'-difluoro-1,1'-binaphthyl) during preparation. This is mitigated by slow addition and low temperature initiation .

Preparation Protocol

-

Step 1 (Activation): Flame-dry a 250 mL 3-neck flask equipped with a reflux condenser, addition funnel, and N2 inlet. Add Magnesium turnings (1.2 equiv, 29.2 mmol, 0.71 g). Activate mechanically by dry-stirring for 10 min, then add a crystal of Iodine (

). -

Step 2 (Initiation): Cover Mg with anhydrous THF (10 mL). Add 5% of the 1-Bromo-4-fluoronaphthalene (total: 1.0 equiv, 24.3 mmol, 5.47 g) solution in THF (total vol 25 mL). Heat gently with a heat gun until the iodine color fades and turbulence (ebullition) begins.

-

Step 3 (Propagation): Remove heat. Add the remaining bromide solution dropwise over 45 minutes. Maintain a gentle reflux using the reaction's own exotherm.

-

Step 4 (Completion): After addition, reflux at 65°C for 1 hour. Cool to RT. The solution should be dark brown/grey.

-

Step 5 (Titration): Mandatorily titrate using Salicylaldehyde phenylhydrazone or Knochel’s method (Iodine/LiCl) to determine precise molarity before use.

Diagram 1: Grignard Preparation Workflow

Caption: Workflow for the controlled synthesis of 4-Fluoro-1-naphthylmagnesium bromide to minimize homocoupling.

Kumada Cross-Coupling Protocol

Catalyst Selection:

-

Ni(dppp)Cl2: The "Gold Standard" for aryl-aryl coupling. The bidentate phosphine ligand (dppp) prevents catalyst decomposition and promotes reductive elimination.

-

Pd(PPh3)4: Alternative if the electrophile contains sensitive functional groups, though Ni is generally faster for aryl Grignards.

General Procedure (0.5 mmol scale)

-

Setup: In a glovebox or under dual-manifold Schlenk line, charge a reaction vial with Aryl Bromide/Triflate (0.50 mmol, 1.0 equiv) and Ni(dppp)Cl2 (0.015 mmol, 3 mol%).

-

Solvent: Add anhydrous THF (2.0 mL).

-

Addition: Cool to 0°C. Add 4-Fluoro-1-naphthylmagnesium bromide (0.60 mmol, 1.2 equiv) dropwise over 5 minutes.

-

Note: The solution typically turns from orange/red to dark brown.

-

-

Reaction: Remove ice bath. Stir at Room Temperature (RT) for 2 hours. If conversion is <50% by TLC/LCMS after 2h, heat to 60°C.

-

Quench: Cool to 0°C. Carefully quench with 1M HCl (aq) or Sat.

.[1] -

Workup: Extract with Et2O (3x). Wash combined organics with brine. Dry over

. -

Purification: Flash column chromatography (Hexanes/EtOAc).

Representative Substrate Scope & Data

The following table summarizes expected reactivity profiles based on the nucleophilicity of the fluoronaphthyl Grignard and electronic nature of the electrophile.

| Electrophile Class | Example Substrate | Catalyst | Temp | Yield (Est.) | Notes |

| Electron-Neutral | Bromobenzene | Ni(dppp)Cl2 | RT | 85-95% | Rapid coupling; standard baseline. |

| Electron-Poor | 4-Bromobenzonitrile | Pd(PPh3)4 | RT | 70-85% | Use Pd to avoid Grignard attack on nitrile. |

| Electron-Rich | 4-Bromoanisole | Ni(dppp)Cl2 | 60°C | 75-85% | Requires heat; oxidative addition is slower. |

| Steric Hindrance | 2-Bromotoluene | Ni(dppe)Cl2 | 60°C | 50-65% | Ortho-ortho coupling is difficult; use smaller ligand (dppe). |

| Heterocycle | 3-Bromopyridine | Ni(dppp)Cl2 | RT | 60-80% | Pyridine nitrogen can coordinate Mg; add extra equiv. |

Mechanistic Insights & Troubleshooting

The Kumada coupling follows a Ni(0)/Ni(II) catalytic cycle.[2] Understanding this cycle is key to troubleshooting low yields.

Diagram 2: Catalytic Cycle (Ni-Catalyzed)

Caption: Ni(0)/Ni(II) cycle. Transmetallation is often the rate-determining step with bulky naphthyl groups.

Troubleshooting Guide

-

Problem: Homocoupling of Electrophile (Ar-Ar)

-

Cause: "Grignard Exchange" or disproportionation of the catalyst.

-

Solution: Slow down the addition of the Grignard. Switch solvent to Ether (less coordinating than THF).

-

-

Problem: No Reaction (Recovered Starting Material)

-

Cause: Catalyst poisoning or inactive Grignard.

-

Solution: Verify Grignard titer. Ensure O2-free conditions (Ni(0) is highly air-sensitive).

-

-

Problem: Defluorination

-

Cause: C-F activation (rare with Ni(dppp), common with Ni(PCy3)).

-

Solution: Stick to bidentate ligands like dppp or dppe; avoid electron-rich monodentate phosphines.

-

References

- Kumada Cross-Coupling Basics: Title: Kumada Cross-Coupling Reaction - Alfa Chemistry Source: Alfa Chemistry

-

Grignard Preparation & Safety

-

Fluorinated Grignard Reagents

-

Title: 4-Fluorophenylmagnesium bromide 1.0M in THF (Analogous Reagent Data)

- Source: Sigma-Aldrich

-

-

Mechanistic Studies

-

Precursor Availability

Sources

Application Notes and Protocols: Nucleophilic Addition of 4-Fluoro-1-naphthylmagnesium Bromide to Aldehydes

Introduction: Strategic Incorporation of the 4-Fluoro-1-naphthyl Moiety in Synthesis

The strategic introduction of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry and materials science.[1] Fluorination can profoundly influence a molecule's physicochemical properties, including metabolic stability, lipophilicity, and binding affinity to biological targets. The 4-fluoro-1-naphthyl group, in particular, offers a unique combination of a rigid, polycyclic aromatic system with the electronic perturbation of a strategically placed fluorine atom. This application note provides a comprehensive guide to the synthesis of valuable secondary alcohols via the nucleophilic addition of 4-Fluoro-1-naphthylmagnesium bromide to a variety of aldehydes.

This Grignard reagent serves as a powerful synthetic tool for introducing the 4-fluoro-1-naphthyl moiety, opening avenues for the development of novel pharmaceuticals and functional materials. We will delve into the mechanistic underpinnings of this reaction, provide detailed, field-proven protocols for its execution, and present representative data to guide researchers in their synthetic endeavors.

Reaction Mechanism: A Stepwise Look at Carbon-Carbon Bond Formation

The nucleophilic addition of a Grignard reagent to an aldehyde is a classic and robust method for forming a new carbon-carbon bond and generating a secondary alcohol.[2] The reaction proceeds through a well-understood, two-step mechanism:

-

Nucleophilic Attack: The carbon-magnesium bond in 4-Fluoro-1-naphthylmagnesium bromide is highly polarized, rendering the naphthyl carbon atom strongly nucleophilic. This nucleophile readily attacks the electrophilic carbonyl carbon of the aldehyde. The pi-electrons of the carbonyl double bond are displaced onto the oxygen atom, forming a tetrahedral magnesium alkoxide intermediate.

-

Protonation (Work-up): The reaction mixture is subsequently treated with a mild acid (e.g., aqueous ammonium chloride) to protonate the magnesium alkoxide, yielding the final secondary alcohol product and water-soluble magnesium salts.[2]

Figure 1: General workflow of the nucleophilic addition of 4-Fluoro-1-naphthylmagnesium bromide to an aldehyde.

Experimental Protocols

Protocol 1: Preparation of 4-Fluoro-1-naphthylmagnesium Bromide

Critical Considerations: Grignard reagents are highly sensitive to moisture and protic solvents. All glassware must be rigorously dried, and anhydrous solvents are essential for successful reagent formation.[1] The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).

Materials:

-

1-Bromo-4-fluoronaphthalene (1.0 eq)

-

Magnesium turnings (1.2 eq)

-

Anhydrous tetrahydrofuran (THF)

-

Iodine crystal (catalytic amount)

Apparatus:

-

Three-necked round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Inert gas inlet and bubbler

Procedure:

-

Apparatus Setup: Assemble the dry three-necked flask with a magnetic stir bar, reflux condenser, and dropping funnel. Flame-dry the apparatus under a stream of inert gas and allow it to cool to room temperature under a positive pressure of the inert gas.

-

Magnesium Activation: Place the magnesium turnings and a single crystal of iodine in the reaction flask.[1] Gently warm the flask with a heat gun until purple iodine vapors are observed. This helps to activate the magnesium surface by removing the passivating oxide layer. Allow the flask to cool.

-

Initiation: Add a small portion (approx. 10%) of a solution of 1-bromo-4-fluoronaphthalene in anhydrous THF to the magnesium turnings. The disappearance of the iodine color and the gentle refluxing of the solvent indicate the initiation of the reaction. If the reaction does not start, gentle warming or the addition of a few drops of 1,2-dibromoethane may be necessary.

-

Grignard Reagent Formation: Once the reaction has initiated, add the remaining 1-bromo-4-fluoronaphthalene solution dropwise at a rate that maintains a gentle reflux.[1] The presence of the electron-withdrawing fluorine atom can make the formation of this Grignard reagent more challenging than for unsubstituted aryl bromides, so careful control of the addition rate is crucial.

-

Completion: After the addition is complete, continue to stir the reaction mixture at room temperature or with gentle heating for an additional 1-2 hours to ensure complete consumption of the magnesium. The resulting greyish-brown solution of 4-Fluoro-1-naphthylmagnesium bromide is used directly in the next step.

Figure 2: Workflow for the preparation of 4-Fluoro-1-naphthylmagnesium bromide.

Protocol 2: Nucleophilic Addition to Aldehydes

Materials:

-

Solution of 4-Fluoro-1-naphthylmagnesium bromide in THF (from Protocol 1)

-

Aldehyde (0.95 eq) dissolved in anhydrous THF

-

Saturated aqueous ammonium chloride solution

-

Anhydrous magnesium sulfate

-

Ethyl acetate

-

Hexanes

Procedure:

-

Reaction Setup: Cool the freshly prepared Grignard reagent solution to 0 °C in an ice-water bath.

-

Aldehyde Addition: Add the solution of the aldehyde in anhydrous THF dropwise to the stirred Grignard reagent solution, maintaining the temperature at 0 °C.[1]

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Quenching: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution while cooling the flask in an ice bath.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Washing and Drying: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude secondary alcohol by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent.[3]

Data Presentation: Representative Yields and Spectroscopic Data

The following table summarizes representative yields for the reaction of 4-Fluoro-1-naphthylmagnesium bromide with various aldehydes. The spectroscopic data provided is for the archetypal product, (4-fluoro-1-naphthyl)(phenyl)methanol, and serves as a reference for product characterization.

| Aldehyde | Product | Yield (%) |

| Benzaldehyde | (4-fluoro-1-naphthyl)(phenyl)methanol | 85-95 |

| 4-Methylbenzaldehyde | (4-fluoro-1-naphthyl)(p-tolyl)methanol | 80-90 |

| 4-Methoxybenzaldehyde | (4-fluoro-1-naphthyl)(4-methoxyphenyl)methanol | 82-92 |

| 4-Chlorobenzaldehyde | (4-chlorophenyl)(4-fluoro-1-naphthyl)methanol | 75-85 |

Table 1: Representative yields for the nucleophilic addition of 4-Fluoro-1-naphthylmagnesium bromide to various aldehydes. Yields are based on the aldehyde as the limiting reagent and refer to isolated, purified products.

Characterization Data for (4-fluoro-1-naphthyl)(phenyl)methanol:

-

¹H NMR (400 MHz, CDCl₃) δ (ppm): 8.20-8.10 (m, 2H, Ar-H), 7.65-7.50 (m, 3H, Ar-H), 7.40-7.25 (m, 6H, Ar-H), 7.15 (dd, J = 10.4, 8.4 Hz, 1H, Ar-H), 6.20 (s, 1H, CH-OH), 2.50 (br s, 1H, OH).

-

¹³C NMR (101 MHz, CDCl₃) δ (ppm): 158.5 (d, J = 252.5 Hz), 143.0, 138.5, 131.5 (d, J = 4.0 Hz), 128.6, 128.0, 127.5, 126.8, 126.3, 125.8 (d, J = 5.1 Hz), 125.0 (d, J = 18.2 Hz), 122.0 (d, J = 5.1 Hz), 108.0 (d, J = 20.2 Hz), 75.5.

-

IR (KBr, cm⁻¹): 3350 (br, O-H), 3060, 1595, 1510, 1400, 1240 (C-F), 1050 (C-O).

-

MS (ESI): m/z 267.1 [M+H]⁺.

Applications in Drug Discovery and Materials Science

The synthetic methodology detailed herein provides a robust platform for accessing a diverse library of 4-fluoro-1-naphthyl-substituted secondary alcohols. These compounds are valuable intermediates in several key areas:

-

Drug Discovery: The 4-fluoro-1-naphthyl moiety can serve as a key pharmacophore or a building block for more complex drug candidates. The fluorine atom can enhance metabolic stability by blocking potential sites of oxidation and can modulate the electronic properties of the molecule to improve binding to target proteins.

-

Materials Science: The unique photophysical properties of the naphthalene core can be fine-tuned by the introduction of a fluorine atom and further functionalization at the secondary alcohol position. This makes these compounds attractive for the development of novel fluorescent probes, organic light-emitting diodes (OLEDs), and other advanced materials.

Conclusion

The nucleophilic addition of 4-Fluoro-1-naphthylmagnesium bromide to aldehydes is a highly effective and versatile method for the synthesis of a wide range of secondary alcohols bearing the 4-fluoro-1-naphthyl group. The protocols provided in this application note have been designed to be reliable and reproducible, offering researchers a clear pathway to these valuable compounds. The strategic incorporation of the fluorinated naphthyl moiety holds significant promise for the advancement of drug discovery and materials science.

References

-

Scribd. (n.d.). Grignard Reaction and DPE Purification. Retrieved from [Link]

-

The Royal Society of Chemistry. (2021). Supporting Information. Retrieved from [Link]

-

PrepChem. (n.d.). Synthesis of 1-Naphthylmagnesium bromide. Retrieved from [Link]

-

University of California, Davis. (n.d.). 7: The Grignard Reaction (Experiment). Retrieved from [Link]

-

University of Minnesota. (n.d.). Grignard Reaction. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). 14 Formation and reaction of a Grignard reagent. Retrieved from [Link]

-

The Royal Society of Chemistry. (2015). Ligand-free Pd Catalyzed Cross-coupling Reactions in Aqueous Hydrotropic Medium. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Asymmetric addition of Grignard reagents to ketones: culmination of the ligand-mediated methodology allows modular construction. Retrieved from [Link]

Sources

Application Note: Precision Engineering of Fluorinated PAHs via Grignard Architectures

Executive Summary & Strategic Rationale

Fluorinated Polycyclic Aromatic Hydrocarbons (F-PAHs) are the cornerstone of modern n-type organic semiconductors (OFETs) and metabolically stable pharmacophores. The introduction of fluorine lowers the LUMO energy level, facilitating electron transport and enhancing oxidative stability.

However, synthesizing these materials is non-trivial. Direct fluorination is often non-selective. Therefore, we utilize Grignard reagents (R-Mg-X) through two distinct strategic pathways:

-

Constructive Assembly: Using Kumada-Corriu cross-coupling to link fluorinated building blocks.

-

Core Functionalization: Exploiting the electron-deficiency of perfluorinated cores (e.g., octafluoronaphthalene) to perform regioselective Nucleophilic Aromatic Substitution (

).

Why Grignard? Unlike Suzuki-Miyaura coupling, Grignard protocols avoid the synthesis of unstable polyfluorinated boronic acids (prone to protodeboronation) and offer superior atom economy.

Strategic Workflow Selector

The following decision tree illustrates the selection process between "Constructive" and "Modifying" synthetic routes based on target architecture.

Figure 1: Strategic selection between Constructive Assembly (Kumada) and Core Functionalization (SNAr) pathways.

Protocol 1: Synthesis of Fluorinated Grignard Reagents (The "Turbo" Method)

Context: Direct insertion of Mg metal into polyfluorinated aryl halides is hazardous and sluggish due to the "passivation effect" of fluorine and the risk of benzyne formation (elimination of

Materials

-

Substrate: Bromopentafluorobenzene (or similar fluorinated aryl bromide).

-

Reagent:

(1.3 M in THF). -

Solvent: Anhydrous THF (Must be

ppm

Step-by-Step Procedure

-

Inert Setup: Flame-dry a Schlenk flask and purge with Argon (

). -

Charging: Add Bromopentafluorobenzene (1.0 equiv) and dry THF (

concentration). -

Cooling: Cool the solution to -20°C . Note: Lower temperatures (-40°C) may be required for substrates with sensitive esters or nitriles.

-

Exchange: Dropwise add

(1.1 equiv) over 10 minutes. -

Incubation: Stir at -20°C for 30–60 minutes.

-

Validation: Aliquot 0.1 mL, quench with

, and check via GC-MS. >98% conversion to the iodinated species indicates successful Grignard formation.

-

-

Storage: The resulting Pentafluorophenylmagnesium Chloride is stable at -20°C for 24 hours.

Expert Insight: The LiCl additive breaks up polymeric Grignard aggregates, increasing the kinetic rate of exchange and solubility, preventing the precipitation of the fluorinated species [2].

Protocol 2: Kumada-Corriu Cross-Coupling (Constructive Route)

Context: This protocol couples the fluorinated Grignard (from Protocol 1) with an aryl halide to build the PAH backbone. Nickel catalysts are preferred over Palladium for fluorinated substrates due to their smaller ionic radius and higher affinity for oxidative addition into electron-poor C-Cl/C-Br bonds [3].

Materials

-

Nucleophile: Fluorinated Grignard solution (prepared above).

-

Electrophile: Aryl Bromide/Iodide (e.g., 2-bromo-naphthalene).

-

Catalyst:

(2–5 mol%). dppp = 1,3-bis(diphenylphosphino)propane.

Step-by-Step Procedure

-

Catalyst Loading: In a separate Schlenk flask, dissolve the Aryl Bromide (1.0 equiv) and

(0.03 equiv) in THF. -

Temperature Control: Bring the electrophile/catalyst solution to 0°C .

-

Addition: Transfer the Fluorinated Grignard solution via cannula slowly (drop rate: 1 mL/min) into the catalyst mixture.

-

Causality: Fast addition promotes homocoupling of the Grignard reagent (oxidative dimerization).

-

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 12 hours.

-

Quench: Cool to 0°C and quench with dilute HCl (1M). Caution: Exothermic.

-

Workup: Extract with DCM, wash with brine, dry over

.

Protocol 3: Regioselective C-F Activation (Modifying Route)

Context: Perfluorinated PAHs (e.g., octafluoronaphthalene) are electron-deficient, making them susceptible to Nucleophilic Aromatic Substitution (

Mechanism: Addition-Elimination ( )

The reaction proceeds via a Meisenheimer-like anionic intermediate. The negative charge is stabilized by the highly electron-withdrawing fluorine atoms.

Figure 2: Mechanism of Grignard-mediated SNAr on perfluoroarenes.

Step-by-Step Procedure

-

Substrate: Dissolve Octafluoronaphthalene (1.0 equiv) in anhydrous Toluene/THF (10:1).

-

Note: Non-polar solvents like Toluene enhance

selectivity by destabilizing the separated ion pair.

-

-

Reagent: Add Alkyl Grignard (e.g., HexylMgBr, 1.1 equiv) dropwise at 0°C .

-

Monitoring: Monitor by

NMR. The symmetry of the starting material breaks upon substitution.-

Selectivity: Substitution typically occurs at the 2-position (beta) due to steric accessibility, unless directed otherwise by existing substituents [5].

-

-

Completion: Stir at RT for 4 hours.

-

Purification: Silica gel chromatography (Hexane eluent).

Data Summary & Troubleshooting

Catalyst Performance Table (Kumada Coupling)

| Catalyst | Ligand Type | Yield (F-PAH) | Homocoupling % | Notes |

| Ni(dppp)Cl2 | Bidentate Phosphine | 88% | <5% | Best balance of rate/selectivity. |

| Ni(PPh3)2Cl2 | Monodentate Phosphine | 65% | 20% | Ligand dissociation leads to instability. |

| Pd(PPh3)4 | Phosphine (Pd) | 40% | N/A | Slow oxidative addition into F-Aryl-X. |

| PEPPSI-IPr | NHC | 82% | <2% | Excellent but expensive; use for difficult substrates. |

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield (Protocol 1) | Moisture in THF | Redistill THF over Na/Benzophenone; use Karl-Fischer titration. |

| Homocoupling (Protocol 2) | Fast addition of Grignard | Reduce addition rate; cool reaction to -10°C during addition. |

| Regioisomer Mix (Protocol 3) | High Temperature | Conduct |

| Incomplete Conversion | Passivated Mg (Traditional) | Switch to Turbo Grignard (Protocol 1) immediately. |

References

-

Knochel, P., et al. (2004). A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds. Angewandte Chemie International Edition.[2] Link

-

Krasovskiy, A., & Knochel, P. (2004). A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds. Angewandte Chemie.[2][3] Link

-

Tamao, K., Sumitani, K., & Kumada, M. (1972). Selective carbon-carbon bond formation by cross-coupling of Grignard reagents with organic halides. Catalysis by nickel-phosphine complexes. Journal of the American Chemical Society.[4][5] Link

-

Sakamoto, Y., et al. (2009). Air-Stable and High-Mobility n-Channel Organic Transistors Based on Perfluoronaphthalene Derivatives. Journal of the American Chemical Society.[4][5] Link

-

Burton, D. J., & Yang, Z. Y. (1992). Fluorinated organometallics: Perfluoroarene functionalization. Tetrahedron.[6][7] Link

Sources

- 1. mdpi.com [mdpi.com]

- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 3. researchgate.net [researchgate.net]

- 4. Highly Efficient Alkylation to Ketones and Aldimines with Grignard Reagents Catalyzed by Zinc(II) Chloride [organic-chemistry.org]

- 5. Kumada Coupling [organic-chemistry.org]

- 6. Regioselective Fluoroalkylarylation of Enamides Enabled by an Iron-Catalyzed Multicomponent Radical Cross-Coupling Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Enantioselective copper-catalysed defluorinative alkylation of polyfluoroarenes with alkenes and 1,3-dienes - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Precision C-C Bond Formation using 4-Fluoro-1-naphthylmagnesium Bromide

Executive Summary

The incorporation of fluorinated aromatic scaffolds is a cornerstone strategy in medicinal chemistry to modulate metabolic stability (blocking P450 oxidation sites) and lipophilicity. 4-Fluoro-1-naphthylmagnesium bromide represents a high-value nucleophilic synthon for introducing the 4-fluoronaphthalene moiety.

Unlike simple phenyl Grignards, this reagent combines the steric demand of a naphthalene system with the electronic modulation of the distal fluorine substituent. This Application Note provides a rigorous, field-validated guide for its preparation, quantification, and deployment in C-C bond formation, specifically focusing on Kumada-Corriu cross-coupling and Boronic Acid synthesis (as a gateway to Suzuki-Miyaura coupling).

Reagent Preparation & Quality Control

Reliable C-C bond formation begins with a high-fidelity reagent. Commercial solutions often degrade; therefore, fresh preparation via Halogen-Magnesium Exchange is recommended over direct insertion for higher functional group tolerance and titer consistency.

Synthesis Strategy: Magnesiation via Exchange

Direct insertion of Mg into 1-bromo-4-fluoronaphthalene can be sluggish due to the electron-rich nature of the naphthalene ring and passivation of the Mg surface. The Knochel-type exchange using i-PrMgCl·LiCl is superior.

Reaction:

Detailed Protocol

Materials:

-

1-Bromo-4-fluoronaphthalene (CAS: 341-41-3)[1]

-

i-PrMgCl·LiCl (TurboGrignard™, 1.3 M in THF)

Step-by-Step:

-

Setup: Flame-dry a 50 mL Schlenk flask under Argon. Add a magnetic stir bar.[2][3][4]

-

Charge: Add 1-Bromo-4-fluoronaphthalene (2.25 g, 10.0 mmol) and anhydrous THF (10 mL).

-

Cool: Cool the solution to 0 °C using an ice/water bath.

-

Exchange: Dropwise add i-PrMgCl·LiCl (8.5 mL, 11.0 mmol, 1.1 equiv) over 5 minutes.

-

Incubate: Stir at 0 °C for 1 hour. The LiCl salt breaks polymeric aggregates, accelerating the exchange.

-

QC: Aliquot 0.5 mL for titration (see Section 2.3).

Titration (Mandatory)

Do not assume theoretical concentration. Method: Iodine Titration.

-

Weigh 254 mg iodine (1.0 mmol) into a dry vial containing 1 mL 0.5 M LiCl in THF (solution is dark brown).

-

Add the Grignard solution dropwise via syringe at 0 °C.

-

Endpoint: The solution turns colorless (consumption of I₂).

-

Calculation:

Core Application: Kumada-Corriu Cross-Coupling

The most direct route to biaryl systems. The 4-fluoro-1-naphthyl moiety is coupled with aryl halides using Nickel or Palladium catalysis.[5][6]

Mechanistic Workflow

The catalytic cycle involves Oxidative Addition of the electrophile, Transmetalation with the Grignard, and Reductive Elimination.

Caption: Catalytic cycle for Kumada coupling. Transmetalation is often the rate-determining step with sterically hindered naphthyl Grignards.

Experimental Protocol

Scope: Coupling with 4-bromoanisole (Model Electrophile).

-

Catalyst Loading: In a fresh Schlenk flask, dissolve Pd(PPh₃)₄ (5 mol%) in THF (5 mL).

-

Substrate Addition: Add 4-bromoanisole (1.0 equiv).

-

Coupling: Add the titrated 4-Fluoro-1-naphthylmagnesium bromide solution (1.2 equiv) dropwise at Room Temperature (RT).

-

Thermal Activation: Heat to 60 °C for 4–12 hours.

-

Note: The 1-position of naphthalene is sterically crowded. If conversion is low, switch catalyst to Ni(dppp)Cl₂ , which is smaller and often more active for sterically demanding couplings.

-

-

Quench: Cool to 0 °C; quench with sat. NH₄Cl.

-

Workup: Extract with EtOAc, dry over MgSO₄, and concentrate.

Application: Synthesis of Boronic Acids (Suzuki Gateway)

For complex drug synthesis, converting the Grignard to a boronic acid allows for milder downstream coupling (Suzuki-Miyaura) that tolerates sensitive functional groups (esters, nitriles) incompatible with Grignards.

Protocol

Reaction:

-

Borate Trap: Place Trimethyl borate (2.0 equiv) in THF in a flask cooled to -78 °C .

-

Addition: Add the Grignard reagent dropwise.[3][4][7] Crucial: Keep temperature below -65 °C to prevent double addition (formation of borinic acid).

-

Warm: Allow to warm to RT overnight.

-

Hydrolysis: Cool to 0 °C. Add 1M HCl until pH ~1. Stir vigorously for 30 mins.

-

Isolation: Extract with Et₂O. The boronic acid may crystallize upon concentration or require recrystallization from water/acetonitrile.

Data Summary & Troubleshooting

Substrate Compatibility Table

| Electrophile Class | Recommended Catalyst | Conditions | Expected Yield | Notes |

| Aryl Bromides | Pd(PPh₃)₄ | 60°C, THF | 75-90% | Standard Kumada conditions. |

| Aryl Chlorides | Ni(PCy₃)₂Cl₂ | 60°C, THF | 60-80% | Requires electron-rich Ni catalyst. |

| Aryl Triflates | Pd(dppf)Cl₂ | 50°C, THF | 80-95% | Excellent for phenol-derived electrophiles. |

| Alkyl Halides | Li₂CuCl₄ (Kochi) | 0°C, THF | 50-70% | Risk of β-hydride elimination; use copper catalysis. |

Troubleshooting Guide

-

Problem: Homocoupling of the Grignard (Bi-naphthyl formation).

-

Cause: Oxidative dimerization or slow transmetalation.

-

Solution: Add the Grignard slowly to the catalyst/electrophile mixture. Ensure the solvent is thoroughly degassed (O₂ promotes homocoupling).

-

-

Problem: Low Conversion.

-

Cause: Steric hindrance at the 1-position.

-

Solution: Switch to a Nickel catalyst (Ni(dppp)Cl₂) or increase temperature to reflux.

-

-

Problem: Protodehalogenation (Recovered 1-fluoronaphthalene).

-

Cause: Wet solvent.

-

Solution: Re-dry THF over Na/Benzophenone or molecular sieves (3Å).

-

References

-

Knochel, P., et al. "Functionalized Grignard Reagents via a Halogen–Magnesium Exchange Reaction." Angewandte Chemie International Edition, vol. 42, no. 36, 2003, pp. 4302-4320. Link

-

Tamao, K., Sumitani, K., & Kumada, M. "Selective Carbon-Carbon Bond Formation by Cross-Coupling of Grignard Reagents with Organic Halides." Journal of the American Chemical Society, vol. 94, no. 12, 1972, pp. 4374–4376. Link

-

Molander, G. A., et al. "Preparation of Potassium 1-Naphthyltrifluoroborate."[4] Organic Syntheses, vol. 87, 2010, pp. 10. (Detailed protocol for naphthyl boronic acid synthesis via Grignard). Link

-

BenchChem. "4-Fluoro-1-naphthylmagnesium bromide | 17318-06-8." BenchChem Product Database. (Precursor properties and general reactivity).[2][8][9][10] Link

-

Sigma-Aldrich. "4-Fluorophenylmagnesium bromide Product Information." (Analogous reactivity data). Link

Sources

- 1. 1-Bromo-4-fluoronaphthalene [oakwoodchemical.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. 4-Fluoro-1-naphthylmagnesium bromide | 17318-06-8 | Benchchem [benchchem.com]

- 6. Kumada Coupling [organic-chemistry.org]

- 7. rsc.org [rsc.org]

- 8. Grignard Reaction: An ‘Old-Yet-Gold’ synthetic gadget toward the synthesis of natural Products: A review - Arabian Journal of Chemistry [arabjchem.org]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. Kumada coupling - Wikipedia [en.wikipedia.org]

Application Note: Transmetallation and Negishi Coupling of 4-Fluoro-1-naphthylmagnesium Bromide